Product packaging for 7-Iodoquinoxalin-2-amine(Cat. No.:)

7-Iodoquinoxalin-2-amine

Cat. No.: B13665269
M. Wt: 271.06 g/mol
InChI Key: VUPAODWUCDXFEA-UHFFFAOYSA-N
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Description

7-Iodoquinoxalin-2-amine is a quinoxaline derivative with the molecular formula C8H6IN3 and a molecular weight of 271.06 g/mol . As a functionalized heterocyclic compound, it serves as a versatile building block in organic synthesis and medicinal chemistry research. The iodine substituent on the quinoxaline core makes it a valuable intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the exploration of more complex molecular architectures . The 2-amine group provides an additional site for chemical modification, allowing researchers to develop a diverse array of compounds for various applications. This compound is particularly useful in the synthesis of novel molecules for pharmaceutical research and materials science. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment. Specific data on melting point, boiling point, and solubility were not available in the search results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6IN3 B13665269 7-Iodoquinoxalin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6IN3

Molecular Weight

271.06 g/mol

IUPAC Name

7-iodoquinoxalin-2-amine

InChI

InChI=1S/C8H6IN3/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H,(H2,10,12)

InChI Key

VUPAODWUCDXFEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1I)N

Origin of Product

United States

Synthetic Methodologies for 7 Iodoquinoxalin 2 Amine

Direct Iodination Approaches

Direct C-H iodination represents the most atom-economical strategy for the synthesis of 7-Iodoquinoxalin-2-amine. This approach involves the direct substitution of a hydrogen atom on the quinoxaline (B1680401) ring with an iodine atom. The success of this strategy hinges on controlling the regioselectivity to favor substitution at the C-7 position. The quinoxalin-2-amine (B120755) system contains an electron-donating amine group at the 2-position, which activates the ring towards electrophilic substitution, and a deactivating pyrazine (B50134) ring. The directing effects of these groups must be carefully managed to achieve the desired isomer.

Regioselective Iodination Strategies

Achieving regioselectivity in the iodination of quinoxalin-2-amine is paramount. The electronic properties of the molecule suggest that electrophilic attack is most likely to occur on the benzene (B151609) portion of the bicyclic system. Strategies to selectively introduce iodine at the 7-position often rely on the choice of iodinating agent and the use of catalysts.

Electrophilic aromatic substitution is a fundamental method for the iodination of aromatic systems like quinoxaline. This reaction involves an electrophilic iodine species that attacks the electron-rich benzene ring. A variety of iodine-based reagents can be employed for this purpose, each with different reactivity profiles.

Common reagents include molecular iodine (I₂) activated by an oxidizing agent, and N-halosuccinimides such as N-Iodosuccinimide (NIS). Hypervalent iodine reagents have also emerged as powerful tools for such transformations, offering high electrophilic reactivity. The choice of reagent is crucial for controlling the reaction's outcome, as their steric bulk and electronic properties can influence the position of attack.

Table 1: Common Reagents for Electrophilic Iodination

Reagent Name Formula Typical Role/Activator
N-Iodosuccinimide C₄H₄INO₂ Direct source of electrophilic iodine.
Molecular Iodine I₂ Requires an oxidizing agent (e.g., H₂O₂, HNO₃) to generate I⁺.

To improve the efficiency and regioselectivity of direct iodination, various catalytic systems have been developed. These catalysts can function by activating the iodine reagent, making it more electrophilic, or by interacting with the quinoxaline substrate to direct the incoming electrophile to a specific position.

Catalysis can be achieved using Brønsted or Lewis acids. For instance, a catalytic amount of an acid like p-toluenesulfonic acid has been shown to promote selectivity and conversion in the iodination of related heterocyclic systems. Additionally, transition metals can be employed. While some protocols utilize iodine itself as a catalyst for other bond formations, metal catalysts like cerium(III) nitrate (B79036) have been used to achieve regioselective C-H iodination of quinolines under oxidative conditions. These methods often involve radical pathways or facilitate the electrophilic substitution process.

Table 2: Catalytic Systems for Direct Iodination

Catalyst Type Example Proposed Role
Brønsted Acid p-Toluenesulfonic acid Activates the iodinating reagent or the substrate.
Metal Salt Cerium(III) nitrate hexahydrate Promotes iodination, potentially via a radical mechanism.

Influence of Reaction Conditions on Selectivity and Yield

The outcome of a direct iodination reaction is highly sensitive to the specific conditions employed. Factors such as solvent, temperature, and the presence of additives can profoundly impact both the yield of the desired product and the regioselectivity of the iodination.

Table 3: Effect of Reaction Conditions on Iodination Outcomes

Condition Variation Observed Effect on Related Systems Reference
Solvent Chloroform (CHCl₃) vs. N,N-Dimethylformamide (DMF) Alters the site of iodination from C-1 to C-3 in pyrrolo[1,2-a]quinoxalines.
Additives Trifluoroacetic acid (TFA) Increased yield in the Ce(NO₃)₃-catalyzed iodination of quinoline.

Indirect Synthetic Routes

When direct iodination methods prove to be low-yielding or non-selective, indirect synthetic routes offer a valuable alternative. These multi-step sequences allow for the precise installation of the iodine atom through the chemical manipulation of a pre-functionalized quinoxaline ring.

Deprotometalation-Iodolysis Sequences

A powerful indirect strategy for regioselective halogenation is the deprotometalation-iodolysis sequence. This method involves two key steps: first, the selective removal of a specific proton from the substrate using a strong base to generate a carbanion or organometallic intermediate. Second, this intermediate is "trapped" or "quenched" with an electrophilic iodine source, such as molecular iodine (I₂), to form the C-I bond.

This approach offers excellent control over regioselectivity because the site of metalation (and subsequent iodination) is determined by the acidity of the C-H bonds and the directing capabilities of substituents on the ring. For a substrate like quinoxalin-2-amine, a directed ortho metalation approach could potentially be used, where a directing group guides a strong base, such as a lithium amide, to deprotonate a specific position. The resulting organolithium species can then be treated with iodine to install the halogen at the desired location with high precision.

Table 4: Steps in a Deprotometalation-Iodolysis Sequence

Step Description Common Reagents
1. Deprotometalation A strong, often sterically hindered, base removes a specific proton to form an organometallic intermediate. Lithium diisopropylamide (LDA), Lithium 2,2,6,6-tetramethylpiperidide (LTMP).

Palladium-Catalyzed Iodination Pathways

Palladium-catalyzed C-H activation is a powerful tool for the direct functionalization of aromatic rings, offering an atom-economical alternative to traditional methods that require pre-functionalized substrates. The direct iodination of the quinoxaline core at the C-7 position represents a modern and efficient synthetic strategy. While specific literature on the direct Pd-catalyzed iodination of quinoxalin-2-amine is limited, established methodologies for arenes provide a clear blueprint for this transformation.

One promising approach involves the non-chelation-assisted C-H iodination of arenes using inorganic iodide salts. polyu.edu.hk This type of reaction typically employs a palladium catalyst, such as a [Pd(qin)(OAc)]2 complex, in the presence of an oxidant like PhI(TFA)2 and an iodide source like potassium iodide (KI). polyu.edu.hk The selectivity of the reaction on the quinoxaline ring would be a critical factor, influenced by the electronic properties and steric environment of the different C-H bonds.

Alternatively, directing-group strategies can be employed to achieve high regioselectivity. For instance, a picolinamide (B142947) (PA) directing group has been successfully used for the palladium-catalyzed ortho-iodination of γ-arylpropylamine substrates. beilstein-journals.orgresearchgate.net By analogy, if the amine at the 2-position of the quinoxaline were modified with a suitable directing group, it could steer the palladium catalyst to selectively iodinate a specific position on the benzo ring. The quinoxaline nitrogen atoms themselves can also act as directing groups, promoting ortho C-H bond functionalization. researchgate.net This intrinsic directing ability could potentially be harnessed for the selective iodination at the C-8 position, while functionalization at the C-7 position might require overcoming this inherent regiochemical preference.

Table 1: Representative Conditions for Palladium-Catalyzed C-H Iodination of Arenes

Catalyst SystemIodide SourceOxidantDirecting Group StrategyRef.
[Pd(qin)(OAc)]2 / PyridinePotassium Iodide (KI)PhI(TFA)2Non-chelation-assisted polyu.edu.hk
Pd(OAc)2N-Iodosuccinimide (NIS)-Picolinamide (PA)-directed beilstein-journals.org

Transformation from Pre-functionalized Quinoxaline Precursors

A well-established route to this compound involves the chemical transformation of a quinoxaline ring that already bears a functional group at the 7-position. A key intermediate in this approach is 7-nitroquinoxalin-2-amine, which can be prepared in a multi-step, regioselective synthesis starting from the readily available o-phenylenediamine. scielo.br

This synthetic sequence involves several distinct stages:

Formation of the Quinoxaline Core: o-Phenylenediamine is reacted with glyoxylic acid monohydrate to form quinoxalin-2-ol. scielo.br

Regioselective Nitration: The quinoxalin-2-ol undergoes nitration, typically with fuming nitric acid in glacial acetic acid, to yield 7-nitroquinoxalin-2-ol. scielo.br

Chlorination: The hydroxyl group at the 2-position is converted to a chlorine atom using a reagent such as phosphoryl chloride (POCl3), producing 2-chloro-7-nitroquinoxaline. scielo.br

Amination and Protection: The chloro group is then displaced by an amine. To achieve the final 2-amino group, a protected amine like p-methoxybenzylamine can be used. This reaction yields N-(4-methoxybenzyl)-7-nitroquinoxalin-2-amine. scielo.br

Deprotection: The protecting group is removed, for instance, by using trifluoroacetic acid (TFA), to afford 7-nitroquinoxalin-2-amine. scielo.br

With 7-nitroquinoxalin-2-amine in hand, a simple reduction of the nitro group (e.g., using catalytic hydrogenation or a reducing agent like tin(II) chloride) yields 7-aminoquinoxalin-2-amine. This diaminoquinoxaline is the direct precursor for the diazotization and Sandmeyer-type reactions described in the following section.

Table 2: Multi-step Synthesis of 7-Nitroquinoxalin-2-amine Precursor

StepStarting MaterialReagentsProductYieldRef.
1o-PhenylenediamineGlyoxylic acid monohydrateQuinoxalin-2-ol89% scielo.br
2Quinoxalin-2-olFuming HNO3, Acetic Acid7-Nitroquinoxalin-2-ol65% scielo.br
37-Nitroquinoxalin-2-olPOCl32-Chloro-7-nitroquinoxaline96% scielo.br
42-Chloro-7-nitroquinoxalinep-Methoxybenzylamine, Et3NN-(4-methoxybenzyl)-7-nitroquinoxalin-2-amine93% scielo.br
5N-(4-methoxybenzyl)-7-nitroquinoxalin-2-amineTrifluoroacetic acid (TFA)7-Nitroquinoxalin-2-amine95% scielo.br

Diazotization and Sandmeyer-Type Reactions (for aryl amines)

The Sandmeyer reaction and related transformations provide a classic and reliable method for converting a primary aromatic amine into a variety of functional groups, including halogens. wikipedia.orgbyjus.com This pathway is particularly suitable for the synthesis of this compound, starting from the 7-aminoquinoxalin-2-amine precursor.

The process occurs in two main stages: byjus.com

Diazotization: The primary aromatic amine at the 7-position is treated with nitrous acid (HNO2) under cold, acidic conditions. masterorganicchemistry.com The nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid. mnstate.eduorganic-chemistry.org This reaction converts the amino group into a diazonium salt (-N2+), which is an excellent leaving group. masterorganicchemistry.comorganic-chemistry.org Maintaining a low temperature (typically 0–5 °C) is crucial to prevent the premature decomposition of the diazonium salt. mnstate.edu

Iodide Displacement: The resulting diazonium salt solution is then treated with an iodide source, most commonly an aqueous solution of potassium iodide (KI). organic-chemistry.org The diazonium group is displaced by the iodide ion, releasing nitrogen gas and forming the desired 7-iodo-substituted quinoxaline. byjus.com Unlike the Sandmeyer reactions for chlorides and bromides, which require a copper(I) catalyst, the iodination reaction often proceeds readily without a catalyst. organic-chemistry.org

This sequence offers a robust method for introducing iodine onto the quinoxaline ring with high regioselectivity, as the position of the iodine is dictated by the initial placement of the amino group.

Novel and Green Synthesis Techniques

Recent advancements in synthetic chemistry have focused on developing methodologies that are more efficient, safer, and environmentally benign. These "green" techniques are applicable to the synthesis of complex heterocyclic compounds like this compound.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating a wide range of organic reactions. nih.gov By using microwave irradiation, reaction times can often be reduced from hours to minutes, and in some cases, yields can be improved. udayton.edu Several studies have demonstrated the successful application of microwave heating for the synthesis of quinoxaline derivatives. udayton.eduosi.lv For example, the nucleophilic aromatic substitution of dichloroquinoxaline has been achieved in just five minutes under solvent-free, microwave-assisted conditions. udayton.edu This suggests that steps in the synthesis of this compound, such as the amination of 2-chloro-7-nitroquinoxaline, could be significantly expedited using this technology. scielo.brudayton.edu Furthermore, palladium-catalyzed reactions are also frequently enhanced by microwave irradiation, opening the possibility for a rapid, microwave-assisted direct iodination pathway. nih.gov

Flow Chemistry Applications

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to telescope multiple reaction steps. beilstein-journals.org These benefits are particularly relevant for the synthesis of this compound, which involves potentially hazardous intermediates and reactions, such as nitration and diazotization. nih.gov

Solvent-Free or Ionic Liquid Media Approaches

Reducing or eliminating the use of volatile organic solvents is a key principle of green chemistry. Solvent-free, or neat, reactions are one way to achieve this. As mentioned, the microwave-assisted synthesis of some quinoxaline derivatives has been successfully performed under solvent-free conditions. udayton.edu

Ionic liquids (ILs) are salts with low melting points that can be used as non-volatile, recyclable solvents for a variety of chemical reactions. longdom.org They can offer unique solubility and catalytic properties. Notably, Sandmeyer-type reactions have been successfully carried out in ionic liquids. For example, the bromination of a diazonium salt using Cu(I)Br has been demonstrated in [BMIM][PF6], a common ionic liquid. organic-chemistry.org This precedent suggests that the final iodination step to produce this compound could be effectively performed in an ionic liquid medium. This approach could potentially enhance reaction rates and simplify product work-up, as many organic products can be easily separated from the non-volatile IL.

Reactivity and Functionalization of 7 Iodoquinoxalin 2 Amine

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are paramount in the functionalization of 7-Iodoquinoxalin-2-amine, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the 7-position. The reactivity of the C-I bond facilitates a range of transformations, including the introduction of aryl, heteroaryl, alkynyl, and amino moieties.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, and it has been successfully applied to this compound for the synthesis of 7-aryl and 7-heteroarylquinoxalin-2-amines. nih.govnih.govsnnu.edu.cnmdpi.com This reaction typically involves the palladium-catalyzed coupling of the iodo-substituted quinoxaline (B1680401) with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. nih.govnih.gov

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. A variety of palladium sources, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), have been employed. The selection of the phosphine (B1218219) ligand is critical for the success of the reaction, with bulky and electron-rich ligands often providing the best results by promoting the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is also crucial for the transmetalation step. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Analogues

Aryl/Heteroaryl Boronic AcidCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90High researchgate.net
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃2-MeTHF8095 nih.gov
Thiophen-2-ylboronic acidCataCXium A Pd G3K₃PO₄Dioxane/H₂O100Moderate nih.gov
Pyridin-3-ylboronic acidPd(OAc)₂/SPhosK₂CO₃Toluene/H₂O100Good nih.gov

This table presents representative conditions for Suzuki-Miyaura reactions on similar N-rich heterocyclic substrates due to the absence of specific data for this compound in the provided search results. The conditions are illustrative of typical parameters for such transformations.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling provides a direct route to introduce alkynyl groups at the 7-position of the quinoxaline ring, yielding 7-alkynylquinoxalin-2-amine derivatives. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, typically an amine. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the Sonogashira reaction involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination to form the C-C bond. libretexts.org The copper co-catalyst is believed to facilitate the formation of the copper acetylide, which then transmetalates with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed. libretexts.org

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides

Terminal AlkynePalladium CatalystCopper Co-catalystBaseSolventTemperatureReference
PhenylacetylenePd(PPh₃)₂Cl₂CuITriethylamineDMFRoom Temp. wikipedia.org
TrimethylsilylacetylenePd(OAc)₂CuIDiisopropylamineToluene60°C libretexts.org
1-HeptynePdCl₂(PPh₃)₂CuIPiperidineTHF50°C organic-chemistry.org
Propargyl alcoholPd(PPh₃)₄CuIEt₃NAcetonitrile80°C libretexts.org

This table illustrates general conditions for Sonogashira coupling involving aryl iodides, as specific examples for this compound were not available in the search results.

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds and can be utilized for the N-functionalization of the 2-amino group of this compound or for the introduction of a new amino substituent at the 7-position by coupling with various primary or secondary amines. wikipedia.orglibretexts.orgnih.gov This palladium-catalyzed reaction typically employs a bulky, electron-rich phosphine ligand and a strong base. wikipedia.orgnih.gov

The choice of ligand is critical to the success of the Buchwald-Hartwig amination, with biarylphosphine ligands such as XPhos, SPhos, and BrettPhos being particularly effective. libretexts.org These ligands facilitate both the oxidative addition of the aryl iodide and the reductive elimination of the resulting aryl amine. The selection of a suitable base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is also essential for the deprotonation of the amine and subsequent steps in the catalytic cycle. nih.gov

Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Halides

AminePalladium PrecatalystLigandBaseSolventTemperature (°C)Reference
AnilinePd₂(dba)₃XPhosNaOtBuToluene100 nih.gov
Morpholine[Pd(allyl)Cl]₂t-BuXPhosCs₂CO₃Toluene100 nih.gov
BenzylaminePd(OAc)₂SPhosK₃PO₄Dioxane110 libretexts.org
DiethylaminePd(OAc)₂BrettPhosLiHMDSTHF80 libretexts.org

This table provides representative conditions for Buchwald-Hartwig amination reactions with aryl halides, as specific data for this compound was not found in the search results.

Other Palladium-Catalyzed Transformations

Beyond the aforementioned coupling reactions, the iodo group in this compound can participate in other palladium-catalyzed transformations, such as carbonylation and cyanation reactions.

Palladium-Catalyzed Carbonylation: This reaction introduces a carbonyl group at the 7-position, typically using carbon monoxide (CO) as the carbonyl source. nih.gov The reaction can be performed in the presence of various nucleophiles, such as alcohols or amines, to yield esters or amides, respectively. The choice of reaction conditions, including the palladium catalyst, ligand, and nucleophile, determines the final product. nih.gov

Palladium-Catalyzed Cyanation: The introduction of a cyano group at the 7-position can be achieved through palladium-catalyzed cyanation. This transformation typically utilizes a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst and a suitable ligand.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While palladium-catalyzed reactions are prevalent, the functionalization of the quinoxaline ring can also be achieved through nucleophilic aromatic substitution (SNAr). fishersci.senih.gov In the context of this compound, the electron-withdrawing nature of the quinoxaline ring system can facilitate the displacement of the iodo group by strong nucleophiles, particularly if the ring is further activated by other electron-withdrawing substituents. fishersci.se

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. nih.gov The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the electronic properties of the aromatic ring. For halo-substituted aromatics, the reactivity order is typically F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. However, given the presence of the activating quinoxaline core, reactions at the iodo-position are plausible under appropriate conditions with strong nucleophiles.

Derivatization Strategies Utilizing 7 Iodoquinoxalin 2 Amine As a Building Block

Construction of Fused Heterocyclic Systems

The inherent reactivity of the quinoxaline (B1680401) core, particularly the 2-amino group, facilitates the annulation of additional heterocyclic rings, leading to the formation of extended, polycyclic structures. These fused systems are of significant interest in medicinal chemistry due to their unique three-dimensional shapes and potential for enhanced biological activity.

Synthesis of Pyrimido- and Thiazolo-Quinoxaline Derivatives

The 2-amino group of 7-iodoquinoxalin-2-amine is a key functional handle for building fused pyrimidine and thiazole rings. These reactions typically involve condensation with bifunctional electrophiles.

Pyrimido[4,5-b]quinoxaline Derivatives: The synthesis of pyrimido[4,5-b]quinoxalines can be achieved through the reaction of a 2-aminoquinoxaline derivative with various reagents. One common approach is a multicomponent reaction involving an aldehyde and a β-diketone, such as dimedone, often catalyzed by an acid or a base. nih.govnih.gov For instance, the condensation of 6-amino-1,3-dimethyluracil with aldehydes and dimedone under solvent-free conditions using DABCO as a catalyst yields pyrimido[4,5-b]quinoline derivatives. nih.gov While specific examples starting from this compound are not prevalent in the literature, this established methodology suggests a viable pathway for its derivatization.

Thiazolo[4,5-b]quinoxaline Derivatives: The formation of the thiazolo[4,5-b]quinoxaline scaffold generally starts from 2,3-dichloroquinoxaline, which undergoes reaction with a binucleophile like thiourea or its derivatives. nih.gov Another strategy involves the treatment of 6-aminothiouracil with 2,3-dichloroquinoxaline to create a key intermediate, which is then further cyclized to form pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives. researchgate.net These methods highlight the general strategies for forming thiazole-fused quinoxalines, which could be adapted for precursors derived from this compound.

Formation of Polycyclic Quinoxaline Scaffolds

Beyond simple five- or six-membered rings, this compound can be envisioned as a precursor for more complex, multi-ring systems. The Ugi multicomponent reaction, for example, offers a powerful tool for generating complex fused nitrogen heterocycles by combining amines, carboxylic acids, isocyanides, and carbonyl compounds. nih.gov The amino group of the quinoxaline could participate in such reactions, leading to adducts that can undergo subsequent intramolecular cyclizations to form intricate polycyclic scaffolds. The iodo-substituent can be retained throughout this process for further functionalization or can be utilized in intramolecular cyclization reactions, such as a Heck reaction, to form additional rings.

Introduction of Diverse Functionalities

The dual functionality of this compound allows for the selective introduction of a wide array of chemical groups at either the C7 or N2 position. The C-I bond is particularly amenable to transition metal-catalyzed cross-coupling reactions, while the amino group can undergo standard transformations such as acylation and alkylation.

Alkyl, Aryl, and Heteroaryl Substitutions

The iodine atom at the 7-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for introducing aryl and heteroaryl groups by coupling the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org This strategy allows for the synthesis of a wide range of 7-aryl- and 7-heteroaryl-quinoxalin-2-amines. The reaction is known for its high functional group tolerance. organic-chemistry.org

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.orglibretexts.org The resulting 7-alkynyl derivatives can serve as versatile intermediates for further transformations.

Below is a table summarizing representative conditions for these cross-coupling reactions, which are generally applicable to aryl iodides like this compound.

Coupling ReactionReagents & ConditionsResulting Functionality
Suzuki-Miyaura Aryl/Heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/H₂O)Aryl/Heteroaryl group at C7
Sonogashira Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI co-catalyst, Base (e.g., Et₃N), Solvent (e.g., THF, DMF)Alkynyl group at C7

Introduction of Oxygen and Sulfur Containing Moieties

The C7-iodo bond can also be used to form C-O and C-S bonds, introducing functionalities such as ethers and thioethers.

Ullmann Condensation: This classic copper-catalyzed reaction can be used to couple aryl halides with alcohols, phenols, or thiols. wikipedia.org While it often requires high temperatures, modern modifications with soluble copper catalysts and ligands have improved the reaction conditions. wikipedia.orgorganic-chemistry.org This method would allow for the synthesis of 7-(aryloxy)- or 7-(arylthio)-quinoxalin-2-amines.

Buchwald-Hartwig C-O/C-S Coupling: A more modern alternative is the palladium-catalyzed coupling of aryl halides with alcohols or thiols. This reaction generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.

Synthesis of Amines and Amides

Both the 2-amino group and the 7-iodo position can be derivatized to form new amine and amide functionalities.

Amide Synthesis: The primary amino group at the C2 position can be readily acylated using acid chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. organic-chemistry.orglibretexts.orgorganic-chemistry.org This is a fundamental transformation for modifying the electronic properties and hydrogen bonding capabilities of the molecule.

Buchwald-Hartwig Amination: The 7-iodo position can be converted into a primary, secondary, or tertiary amine through the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction couples the aryl iodide with an amine in the presence of a suitable ligand and base, providing a direct route to 7-amino-substituted quinoxaline derivatives. wikipedia.orgnih.govyoutube.com

The following table outlines the general approaches for these transformations.

TransformationPositionReagents & ConditionsResulting Functionality
Amidation N2Acid chloride/Anhydride, Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF)Amide
Buchwald-Hartwig Amination C7Amine (R¹R²NH), Pd catalyst, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene)Primary/Secondary/Tertiary Amine

Design of Chemical Libraries Based on Quinoxaline Scaffolds

The quinoxaline core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. cambridgemedchemconsulting.com The design and synthesis of chemical libraries based on this scaffold are, therefore, a highly pursued strategy in drug discovery. This compound serves as an excellent starting point for the construction of such libraries through diversity-oriented synthesis. nih.govrsc.orgcam.ac.uk

The presence of the iodo group on the quinoxaline ring is particularly advantageous for library generation. This halogen atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. nih.gov These reactions are highly versatile and allow for the introduction of a wide range of substituents at the C7 position, including aryl, heteroaryl, alkyl, and amino groups. This capability enables the creation of a large and diverse set of analogs from a single, readily accessible starting material.

Simultaneously, the 2-amino group can be functionalized through various reactions, including acylation, sulfonylation, reductive amination, and urea or thiourea formation. This dual-functionalization approach allows for the generation of libraries with a high degree of molecular diversity, where variations can be introduced at two distinct points of the quinoxaline scaffold. This systematic exploration of the chemical space around the quinoxaline core is crucial for establishing structure-activity relationships (SAR) and identifying key pharmacophoric features. nih.gov

Table 1: Potential Derivatization Reactions for this compound in Chemical Library Synthesis

Reaction TypePosition of DerivatizationReagents and ConditionsPotential Substituents Introduced
Suzuki CouplingC7Aryl/heteroaryl boronic acids, Pd catalyst, baseAryl, Heteroaryl
Sonogashira CouplingC7Terminal alkynes, Pd/Cu catalyst, baseAlkynyl
Heck CouplingC7Alkenes, Pd catalyst, baseAlkenyl
Buchwald-Hartwig AminationC7Amines, Pd catalyst, baseSubstituted amino groups
AcylationC2-aminoAcyl chlorides, anhydrides, carboxylic acidsAmides
SulfonylationC2-aminoSulfonyl chloridesSulfonamides
Reductive AminationC2-aminoAldehydes/ketones, reducing agentSubstituted amines
Urea/Thiourea FormationC2-aminoIsocyanates/isothiocyanatesUreas, Thioureas

Applications in Scaffold-Hopping and Isosteric Replacements

Scaffold hopping and isosteric replacement are powerful strategies in drug design aimed at discovering novel chemotypes with improved properties while retaining the biological activity of a known active compound. nih.gov this compound can be strategically employed in both of these approaches.

Scaffold-Hopping:

Scaffold hopping involves the replacement of a core molecular framework with a different one that maintains a similar three-dimensional arrangement of key functional groups. The quinoxaline scaffold itself can be considered a bioisostere of other bicyclic heteroaromatic systems like quinoline or benzimidazole. Starting with a known inhibitor possessing a different core, a medicinal chemist might design a quinoxaline-based analog by aligning the key pharmacophoric elements. This compound provides a versatile platform to synthesize these new analogs. For instance, if a known inhibitor has a key interaction point that can be mimicked by a substituent at the C7 position of the quinoxaline ring, the iodo group allows for the facile introduction of a variety of functionalities to probe this interaction.

Isosteric and Bioisosteric Replacements:

Isosteric and bioisosteric replacements involve substituting an atom or a group of atoms with another that has similar physical and chemical properties, leading to similar biological activity. researchgate.net The iodo group in this compound is particularly amenable to such replacements.

In lead optimization, it is sometimes desirable to replace a halogen atom to modulate physicochemical properties such as lipophilicity, metabolic stability, or to introduce new interactions with the target protein. cambridgemedchemconsulting.com For example, the iodine atom could be replaced by other functional groups that are considered its bioisosteres. While classical isosteres for iodine include other halogens like bromine, non-classical bioisosteres can offer more significant changes in properties.

Table 2: Potential Isosteric/Bioisosteric Replacements for the Iodo Group in this compound Derivatives

Original GroupPotential Bioisosteric ReplacementRationale for Replacement
IodoCyano (-CN)Similar size, can act as a hydrogen bond acceptor.
IodoAcetylide (-C≡CH)Linear geometry, can engage in different non-covalent interactions.
IodoTrifluoromethyl (-CF3)Similar size, increases lipophilicity and metabolic stability.
IodoSmall alkyl groups (e.g., methyl, ethyl)Can fill hydrophobic pockets.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 7-Iodoquinoxalin-2-amine. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals for each unique proton. The protons on the quinoxaline (B1680401) ring system would appear in the aromatic region of the spectrum. Their specific chemical shifts (δ) and coupling constants (J) reveal their positions relative to the iodo and amine substituents. For instance, the protons adjacent to the nitrogen atoms or the iodine atom would be significantly influenced, leading to predictable shifts in their resonance frequencies. The amine (-NH₂) protons would typically appear as a broader signal, the position of which can be influenced by the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbon atom bonded to the iodine (C-I) would exhibit a characteristic chemical shift, while the carbon attached to the amine group (C-NH₂) would also have a predictable resonance.

2D NMR Techniques: For more complex derivatives or to resolve ambiguities in signal assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY reveals proton-proton coupling relationships, helping to map out the connectivity of protons within the ring system. HSQC correlates proton signals with their directly attached carbon atoms, providing definitive C-H assignments. These advanced techniques are crucial for differentiating between potential isomers that might form during synthesis. core.ac.uk

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.8 - 8.2Singlet (s)N/A
H-57.5 - 7.9Doublet (d)8.0 - 9.0
H-67.6 - 8.0Doublet of doublets (dd)8.0 - 9.0, ~2.0
H-88.0 - 8.4Doublet (d)~2.0
NH₂5.0 - 6.5Broad singlet (br s)N/A

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis in Reaction Products

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound and its reaction products. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the compound's molecular formula.

The technique also provides critical structural information through the analysis of fragmentation patterns. youtube.com When the molecule is ionized in the mass spectrometer, it breaks apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. For this compound, key fragmentation pathways would likely include:

Loss of Iodine: Cleavage of the C-I bond, resulting in a significant fragment ion corresponding to the quinoxalin-2-amine (B120755) radical cation.

Amine-related Fragmentation: As an aromatic amine, it may undergo fragmentation patterns typical for this class of compounds, such as the loss of HCN or H₂CN from the pyrazine (B50134) ring. libretexts.orglibretexts.org

Ring Cleavage: Fragmentation of the quinoxaline ring system itself.

Analyzing the mass-to-charge ratio (m/z) of these fragments helps to piece together the structure of the parent molecule and identify unknown products in a reaction mixture. nih.govnih.gov This is particularly valuable for confirming the outcome of synthetic transformations where the iodo or amine group has been modified.

Table 2: Hypothetical Mass Spectrometry Fragmentation for this compound (Molecular Weight: 271.09 g/mol )

m/z ValuePossible Fragment IdentityNotes
271[M]⁺Molecular ion peak
144[M - I]⁺Loss of an iodine radical
117[M - I - HCN]⁺Subsequent loss of hydrogen cyanide from the pyrazine ring

Infrared (IR) Spectroscopy for Functional Group Identification Supporting Mechanistic Pathways

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides direct evidence for its key structural features.

N-H Vibrations: As a primary aromatic amine, the compound will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.com One band corresponds to the symmetric stretching vibration, and the other to the asymmetric stretching vibration. orgchemboulder.comwikieducator.org The presence of these two distinct, sharp peaks is a strong indicator of the -NH₂ group. wikieducator.orgyoutube.com An N-H bending vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.comwikieducator.org

Aromatic Ring Vibrations: The spectrum will show C-H stretching absorptions for the aromatic protons, typically found just above 3000 cm⁻¹. Aromatic C=C and C=N bond stretching vibrations within the quinoxaline ring system will appear in the 1400-1600 cm⁻¹ region. wpmucdn.com

C-N and C-I Vibrations: The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1250-1335 cm⁻¹ range. orgchemboulder.comwikieducator.org The C-I stretching vibration occurs at lower frequencies, usually in the fingerprint region below 600 cm⁻¹.

By monitoring the appearance or disappearance of these characteristic bands, IR spectroscopy can be used to follow the progress of a reaction. For example, in a reaction where the amine group is acylated, the two N-H stretching bands would be replaced by a single N-H stretch of the resulting amide.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)Intensity
Primary Amine (-NH₂)N-H Asymmetric & Symmetric Stretch3300 - 3500 (two bands)Medium, Sharp
Primary Amine (-NH₂)N-H Bend (Scissoring)1580 - 1650Medium
Aromatic RingC-H Stretch3000 - 3100Medium to Weak
Aromatic RingC=C and C=N Stretch1400 - 1600Medium to Strong
Aromatic AmineC-N Stretch1250 - 1335Strong
Iodo GroupC-I Stretch500 - 600Medium

X-ray Crystallography for Solid-State Structure Determination of Complex Derivatives or Intermediates

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, crystalline sample. nih.gov While often challenging to obtain suitable single crystals, this technique provides unambiguous data on bond lengths, bond angles, and stereochemistry.

For complex derivatives of this compound or for key reaction intermediates, X-ray crystallography can:

Confirm Connectivity: Absolutely verify the atomic connectivity, confirming that the desired product has been formed.

Determine Stereochemistry: Unambiguously establish the relative and absolute stereochemistry of chiral centers, which is crucial in pharmaceutical and materials science applications.

Analyze Intermolecular Interactions: Reveal how molecules pack in the crystal lattice, providing insight into intermolecular forces such as hydrogen bonding (e.g., involving the amine group) and halogen bonding (involving the iodine atom).

This level of structural detail is often unattainable by other methods and is considered the gold standard for molecular structure proof. nih.govnih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic methods are essential for separating components of a mixture, which makes them invaluable for both assessing the purity of a sample and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile compounds like this compound. A sample is passed through a column packed with a stationary phase, and its components are separated based on their differential interactions. By comparing the chromatogram of a sample to that of a known standard, one can identify and quantify impurities. A pure sample will ideally show a single, sharp peak.

Gas Chromatography (GC): For derivatives that are sufficiently volatile and thermally stable, Gas Chromatography can be employed. GC is particularly effective for reaction monitoring. gcms.cz Small aliquots can be taken from a reaction mixture at different time points and analyzed. The resulting chromatograms would show the peak corresponding to the starting material (this compound) decreasing in area over time, while peaks for the product(s) and any intermediates would appear and grow. gcms.cz This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Future Perspectives and Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 7-Iodoquinoxalin-2-amine is geared towards methods that are not only efficient but also environmentally benign, aligning with the principles of green chemistry. Traditional quinoxaline (B1680401) syntheses often rely on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, which can involve harsh conditions or hazardous reagents.

Future research will likely focus on several key areas:

Catalyst-Free and Green Solvents: There is a growing trend towards catalyst-free protocols that utilize green solvents like water or ethanol. nih.gov For instance, the oxidative cyclization of o-phenylenediamines with α-halo ketones has been achieved in water without a catalyst, offering a sustainable pathway. nih.gov

Nanocatalysis: The use of reusable nanocatalysts, such as silica nanoparticles, offers high yields and short reaction times under solvent-free conditions. rsc.org These catalysts can be regenerated and reused, minimizing waste and improving process economy. rsc.org

Strategic Iodination: The introduction of the iodine at the 7-position can be approached from multiple angles. A promising future direction is the direct C-H iodination of a pre-formed 2-aminoquinoxaline core. rsc.orgrsc.org Alternatively, a regioselective synthesis starting from an appropriately substituted aniline could be developed, followed by a late-stage diazotization and Sandmeyer reaction to install the iodo group. wikipedia.orgbyjus.comorganic-chemistry.org The Sandmeyer reaction, a classic method for converting aryl amines to aryl halides via diazonium salts, provides a reliable route for this transformation. wikipedia.orgbyjus.com

Synthetic StrategyKey AdvantagesFuture Outlook
Green Solvents/Catalyst-Free Reduced environmental impact, simplified workup. ijirt.orgekb.egOptimization for multi-gram scale production.
Nanocatalysis High efficiency, catalyst recyclability, mild conditions. rsc.orgDevelopment of more robust and selective nanocatalysts.
Direct C-H Iodination Atom economy, reduced synthetic steps. rsc.orgrsc.orgImproving regioselectivity and functional group tolerance.
Sandmeyer Reaction Reliable conversion of amino to iodo group. youtube.comExploration of milder, metal-free diazotization conditions.

Exploration of Novel Reactivity Patterns for the Iodo-amine Functionality

This compound features two key functional groups: the 2-amino group and the 7-iodo substituent. The interplay between these groups offers a rich landscape for exploring novel chemical transformations.

Orthogonal Reactivity: The iodo group serves as a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon, nitrogen, or oxygen-based substituents at the 7-position. The 2-amino group can undergo separate transformations such as acylation, alkylation, or condensation. Future research will focus on developing one-pot, sequential reactions that exploit the orthogonal reactivity of these two sites to rapidly build molecular complexity.

C-H Functionalization: Beyond the existing functional groups, direct C-H functionalization at other positions of the quinoxaline ring (e.g., C3, C5, C6, C8) is a major area of future development. nih.govrsc.org Photocatalytic and electrocatalytic methods are emerging as powerful tools for such transformations, potentially allowing for the selective installation of new functional groups while preserving the iodo and amine moieties. cjcatal.com

Intramolecular Cyclizations: Derivatives of this compound could be designed to undergo intramolecular cyclization reactions, using the iodo and amino groups as anchor points to construct novel fused heterocyclic systems.

Integration into Complex Molecular Architectures for Advanced Materials

The unique electronic properties and bifunctional nature of this compound make it an attractive building block for advanced materials. Quinoxaline-based compounds are already utilized in dyes, fluorescent materials, and organic semiconductors. rsc.orgmdpi.com

Future research will likely target the incorporation of the this compound unit into:

Conjugated Polymers: The ability to perform cross-coupling reactions at the 7-position (iodo group) and potentially polymerize through the 2-amino group allows for the design of novel conjugated polymers. These materials could have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the quinoxaline ring and the 2-amino group can act as ligands for metal centers, enabling the construction of novel MOFs. The iodo-substituent could serve as a site for post-synthetic modification, allowing for the tuning of the MOF's properties, such as pore size and chemical affinity.

Fluorescent Probes: The quinoxaline core is known for its fluorescent properties. By attaching specific recognition moieties to the 7-iodo or 2-amino positions, new chemosensors and biological probes can be developed for detecting ions, molecules, or specific biological targets.

Computational Design and Prediction of Novel Quinoxaline Derivatives

In silico methods are becoming indispensable in modern chemical research for accelerating the discovery of new molecules with desired properties. nih.gov For derivatives of this compound, computational approaches will be pivotal.

Molecular Docking: This technique can be used to predict how novel derivatives might bind to biological targets like protein kinases (e.g., VEGFR-2, EGFR) or viral enzymes (e.g., HIV-1 protease). nih.govekb.egbioinfopublication.org By simulating the interactions at the molecular level, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and selectivity. ekb.eg

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.gov These models help identify key molecular descriptors that influence activity, guiding the design of more potent compounds.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. researchgate.net This allows for the early-stage filtering of candidates that are likely to have poor pharmacokinetic profiles or toxicity issues, saving significant time and resources.

Computational MethodApplication for this compound Derivatives
Molecular Docking Predict binding modes and affinities to anticancer or antiviral targets. researchgate.netekb.eg
QSAR Develop models to guide the design of analogs with enhanced potency. nih.gov
ADMET Prediction Assess drug-likeness and potential toxicity before synthesis. researchgate.net

Synergistic Approaches in Catalyst Design for Quinoxaline Functionalization

The selective functionalization of the this compound scaffold requires advanced catalytic systems. Synergistic catalysis, where two or more catalysts work in concert to achieve a transformation not possible with either alone, represents a promising frontier.

Future research directions include:

Dual Catalysis for C-H Functionalization: Combining a photocatalyst with a metal catalyst could enable novel C-H functionalization reactions at positions otherwise difficult to access on the quinoxaline ring. rsc.org For example, a photocatalyst could generate a radical intermediate that is then intercepted by a metal catalyst to form a new bond with high selectivity.

Heterogeneous Catalysts: Developing solid-supported catalysts, such as metal nanoparticles on N-doped carbon, can offer synergistic effects between different active sites. nih.gov Such heterogeneous catalysts are easily recoverable and reusable, contributing to more sustainable chemical processes. mdpi.com

Directed C-H Activation: The 2-amino group or the pyrazinic nitrogen atoms could be used as directing groups to guide a metal catalyst to a specific C-H bond, enabling highly regioselective functionalization. Designing catalysts that can effectively utilize these intrinsic directing groups will be a key challenge.

By pursuing these research directions, the scientific community can unlock the full potential of this compound as a versatile platform for the development of new therapeutics, advanced materials, and innovative chemical technologies.

Q & A

Q. What are the optimal synthetic routes for preparing 7-Iodoquinoxalin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of halogenated quinoxaline derivatives often involves nucleophilic substitution or halogenation of pre-functionalized intermediates. For example, 7-Nitroquinoxalin-2-amine can be synthesized via nitration of quinoxalin-2-amine using HNO₃ in glacial acetic acid, followed by chlorination with POCl₃ under reflux . Adapting this methodology for iodination would require substituting POCl₃ with an iodine source (e.g., NaI/KI under acidic conditions). Key factors include:
  • Temperature control : Reflux conditions (e.g., 3–5 hours at 80–100°C) ensure complete halogen exchange.
  • Workup : Slow addition of the reaction mixture into ice-water improves crystallization and purity .
  • Data Considerations : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1:1.2 molar ratio of substrate to iodide source) to minimize byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Comprehensive characterization requires:
  • ¹H/¹³C NMR : To confirm regioselectivity and aromatic proton environments. For example, deshielding effects from iodine can shift signals in the aromatic region (δ 7.5–8.5 ppm) .
  • FTIR : Identify amine (-NH₂) stretches (~3400 cm⁻¹) and C-I bonds (~500 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₈H₆IN₃).
  • Validation : Compare data with structurally analogous compounds like 7-Nitroquinoxalin-2-amine, where NMR and FTIR data are well-documented .

Advanced Research Questions

Q. How can regioselectivity challenges in iodinating quinoxaline derivatives be addressed?

  • Methodological Answer : Regioselective iodination at the 7-position requires electronic and steric control:
  • Directing Groups : The -NH₂ group at position 2 directs electrophilic substitution to the para position (C7) via resonance stabilization.
  • Catalytic Systems : Use of Lewis acids (e.g., FeCl₃) or iodine-specific catalysts (e.g., N-iodosuccinimide) enhances selectivity .
  • Experimental Design : Perform comparative studies using substrates lacking the -NH₂ group to isolate electronic effects. Computational tools like DFT calculations (e.g., Gaussian) can predict reactive sites .

Q. What strategies resolve contradictions in reported reaction yields for halogenated quinoxalines?

  • Methodological Answer : Discrepancies in yields often arise from:
  • Purity of Starting Materials : Impurities in o-phenylenediamine (a common precursor) can reduce efficiency. Recrystallization or column chromatography is advised .
  • Workup Variations : Differences in quenching methods (e.g., ice-water vs. gradual cooling) affect crystallization. Standardize protocols across trials.
  • Case Study : In the synthesis of 2-chloro-7-nitroquinoxaline, yields improved from 65% to 96% by optimizing POCl₃ reflux time and quenching procedures .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Tools like Reaxys and PISTACHIO databases enable route prediction for Suzuki-Miyaura or Ullmann couplings:
  • Template Relevance Scoring : Prioritize reactions with similar substrates (e.g., iodinated heterocycles) and Pd-based catalysts .
  • Plausibility Thresholds : Set minimum plausibility scores (e.g., >0.5) to filter viable pathways.
  • Validation : Compare predicted pathways with experimental data for 6-Iodoquinolin-8-amine, where iodine’s leaving-group ability facilitates coupling reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.